![molecular formula C10H16ClNS B2814849 N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride CAS No. 2580214-93-1](/img/structure/B2814849.png)
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylmethanimine is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self reacts to form the trimer trimethyl 1,3,5-triazinane .
Synthesis Analysis
N-Methylmethanimine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition .Molecular Structure Analysis
The N-Methylmethanimine molecule has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å . The ∠ C=N-C is 116.6° .Chemical Reactions Analysis
When heated to 535°, N-methylmethanimine decomposes to hydrogen cyanide (HCN) and methane (CH4) . Between 400 and 550°C, the cyclic amine, aziridine decomposes to a mixture of N-methylmethanimine and ethylideneimine .Scientific Research Applications
Direct N-Monomethylation of Aromatic Primary Amines
A study by Feng Li et al. (2012) demonstrates a general and efficient method for the direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides, and amino-azoles, using methanol as a methylating agent. This method is environmentally friendly and offers excellent selectivity, showcasing the potential application of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine; hydrochloride in the synthesis of complex organic compounds Li et al., 2012.
Synthesis of α-Bromophenylacetic Acid Derivatives
K. Ogura et al. (1975) explored the reaction of 1-methylsulfmyl-1-(methylthio)-2-phenylethylene and similar compounds with bromine to produce α-bromophenylacetic acid derivatives. This research illustrates the versatility of sulfide compounds in synthesizing pharmacologically relevant intermediates, further highlighting the utility of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine; hydrochloride in organic synthesis Ogura et al., 1975.
Catalytic Reactions in Organic Synthesis
In the field of catalysis, Koushik Ghosh et al. (2016) demonstrated the use of a methyl phenyl sulfoximine (MPS) as a directing group in the ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives. This study showcases the application of sulfide derivatives in facilitating complex catalytic reactions that yield dihydrobenzofurans and indolines, among other compounds Ghosh et al., 2016.
Novel Industrial Synthesis of Antidepressants
An improved industrial synthesis method for sertraline hydrochloride, an effective antidepressant, was reported by Krisztina Vukics et al. (2002). This method uses intermediates related to the compound , demonstrating its significance in the pharmaceutical manufacturing process, particularly for creating medications with high purity requirements Vukics et al., 2002.
Corrosion Inhibition Studies
Research on Schiff bases, including studies by H. Heydari et al. (2018), shows the potential of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine; hydrochloride derivatives in corrosion inhibition. These studies reveal how modifications to the molecular structure, such as introducing O-methyl and nitro substitutes, can influence the effectiveness of corrosion inhibitors, highlighting the compound's application in materials science Heydari et al., 2018.
Mechanism of Action
Target of Action
The primary target of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its activity . The resulting changes could influence the production of leukotrienes, thereby affecting inflammatory and allergic responses .
Biochemical Pathways
The compound is likely to affect the leukotriene biosynthesis pathway . Leukotrienes are produced from arachidonic acid in a series of reactions involving several enzymes, including Leukotriene A-4 hydrolase . By interacting with this enzyme, the compound could potentially influence the production of leukotrienes and their downstream effects .
Pharmacokinetics
Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Leukotriene A-4 hydrolase and the subsequent impact on leukotriene production . Given the role of leukotrienes in inflammatory and allergic responses, alterations in their production could potentially affect these processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-11-7-9-5-3-4-6-10(9)8-12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMESAYLSUANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

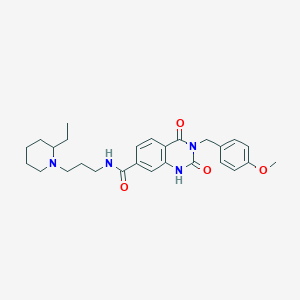
![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)
![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)
![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)
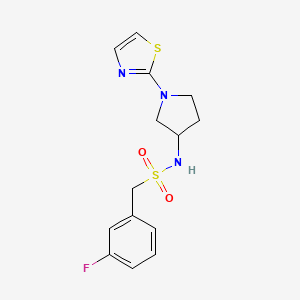
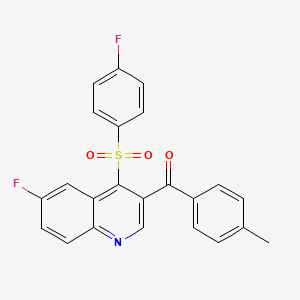
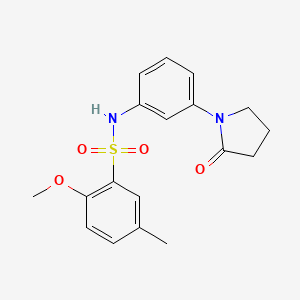

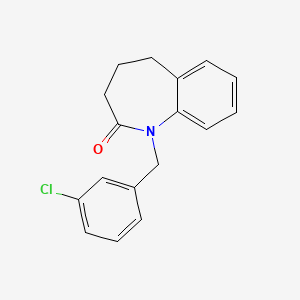

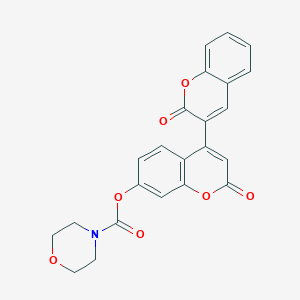

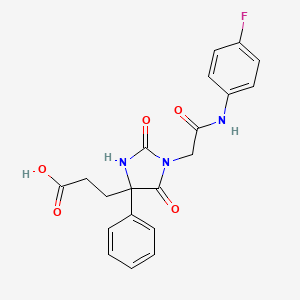
![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)